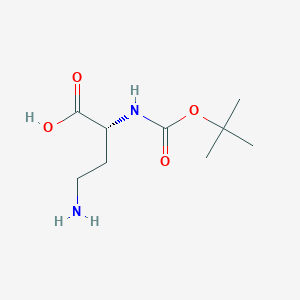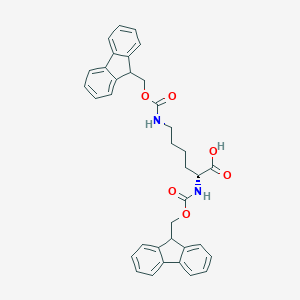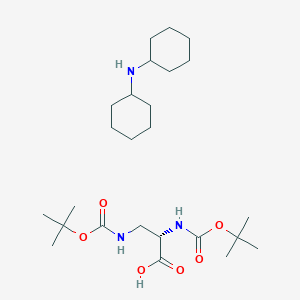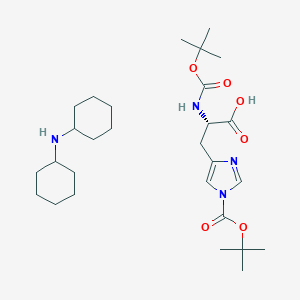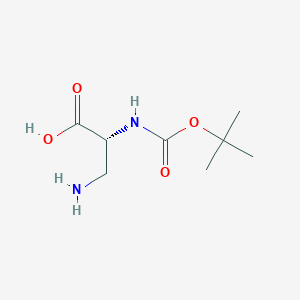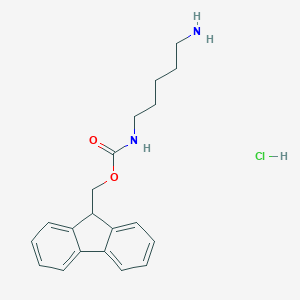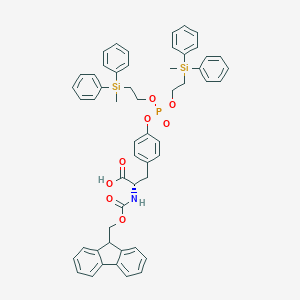
(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is an Fmoc protected tyrosine derivative . It can be used as a building block for the synthesis of phosphotyrosine peptides . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group, readily removable with TFA, and stable at room temperature for several months .
Synthesis Analysis
This compound is used in peptide synthesis . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group . This stability makes it a useful building block for the synthesis of phosphotyrosine peptides .Molecular Structure Analysis
The molecular formula of “(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is C54H54NO8PSi2 . It contains a total of 127 bonds, including 73 non-H bonds, 45 multiple bonds, 21 rotatable bonds, 3 double bonds, and 42 aromatic bonds . It also includes 1 five-membered ring, 7 six-membered rings, and 2 nine-membered rings .Chemical Reactions Analysis
As a protected tyrosine derivative, this compound is primarily used in peptide synthesis . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group .Physical And Chemical Properties Analysis
The molecular weight of “(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is 932.15 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Peptide Preparation
- Fmoc-Tyr(PO3Me2)-OH, a derivative of Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH, is used in Fmoc/solid-phase synthesis of Tyr(P)-containing peptides. This method encountered challenges due to the cleavage of the methyl group during peptide synthesis and the need for harsh conditions for final cleavage. A simple synthesis method using t-butyl phosphate protection is described, demonstrating the preparation of specific Tyr(P)-containing peptides (Perich & Reynolds, 2009).
Chemical Approaches in Synthesis
- Fmoc-Tyr(PO3H2)-OH was initially preferred for Tyr(P)-peptides synthesis due to rapid commercialization. However, Fmoc-Tyr(PO3tBu2)-OH and Fmoc-Tyr-(PO3Dmpse2)-OH are now preferred for their ease of incorporation into peptide assembly, improved reliability, and efficiency (Perich, 1997).
Evaluation of Different Derivatives
- The use of different Fmoc-Tyr(PO3R2)-OH derivatives in Fmoc solid-phase peptide synthesis was evaluated. Fmoc-Tyr(PO3tBu2)-OH was found to be preferable due to its high purity and minimal contamination, highlighting its efficiency in peptide synthesis (Valerio et al., 1995).
Application in Specific Peptide Design
- Fmoc-O-phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) was used in the synthesis of branched peptides, designed to interact specifically and with high affinity with the SH2 and SH3 domains of Abelson kinase. This demonstrates the compound's utility in designing peptides with targeted biological interactions (Xu et al., 2004).
Optimizing Synthesis Methods
- The mono-benzyl phosphate esters of Fmoc protected phosphoamino acids are valuable for phosphopeptide synthesis using Fmoc SPPS methods. Optimized coupling protocols have been developed for these derivatives, improving the yield in the synthesis of multiphosphorylated peptides (White, 2001).
Characterization and Stability in Peptide Synthesis
- Studies on Fmoc-amino acid chlorides-KOBt in solid phase peptide synthesis demonstrate the utility of Fmoc derivatives in achieving fast, racemization-free coupling in peptide synthesis, contributing to the production of high-quality peptides (Sivanandaiah et al., 1994).
Conformational Analysis
- The use of Fmoc-Tyr(PO3Bzl2)-OH in solid-phase synthesis allowed the preparation of O-phosphorylated tyrosine analogues of peptides. These analogues showed altered secondary structures, such as increased α-helicity, demonstrating the impact of these derivatives on peptide conformation (Wade et al., 1995).
Development in Synthesis Techniques
- The synthesis of Tyr(P)-containing peptides using Boc-Tyr(PO3Me2)-OH and Fmoc-Tyr(PO3Me2)-OH has been well established. The use of alternative phosphate-protecting groups is likely to make the synthesis of large and complex Tyr(P)-containing peptides routine (Perich, 1991).
Substrate Use in Phosphatase Studies
- Fmoc-Tyr(PO3tBu2)-OH was used in the synthesis of Tyr(P)-containing peptides for studying the specificity determinants of T-cell protein tyrosine phosphatase. This demonstrates the compound's application in biochemical and enzymatic studies (Perich et al., 2009).
Safety And Hazards
The safety data sheet for this compound suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . In case of skin contact, it is advised to wash immediately with plenty of soap and water . For eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water . In case of inhalation, consult a doctor .
properties
IUPAC Name |
(2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCVFQDEKLBKAQ-MPLRIKRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54NO8PSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435200 |
Source


|
| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
CAS RN |
158817-11-9 |
Source


|
| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

